Introduction: A Molecule of Interest at the Interface of Bioisosteric Replacement
Introduction: A Molecule of Interest at the Interface of Bioisosteric Replacement
An In-depth Technical Guide on the Predicted Properties of 2-Cyclopropyl-2-fluoroethan-1-amine
The combination of a cyclopropyl ring and a fluorine atom in a single small molecule presents an intriguing scaffold for medicinal chemistry. The cyclopropyl group, a conformationally constrained, sp3-rich motif, is increasingly utilized in drug design to enhance metabolic stability and potency.[1] Concurrently, the strategic introduction of fluorine is a cornerstone of modern drug development, often used to modulate pKa, improve metabolic stability, and enhance binding affinity.[2] 2-Cyclopropyl-2-fluoroethan-1-amine, therefore, represents a fascinating, albeit currently uncharacterized, structural motif with significant potential in the design of novel therapeutic agents. This guide will provide a detailed projection of its core chemical and physical properties, offering a foundation for future experimental investigation.
Section 1: Predicted Chemical Properties
The chemical behavior of 2-Cyclopropyl-2-fluoroethan-1-amine will be dominated by the interplay of its three key functional components: the strained cyclopropyl ring, the highly electronegative fluorine atom, and the basic primary amine.
Structure and Reactivity
The cyclopropane ring is characterized by significant ring strain due to its compressed bond angles, which are far from the ideal tetrahedral geometry.[3] This strain enhances the reactivity of the ring system.[3] The C-F bond is exceptionally strong and will be the least reactive part of the molecule under many conditions. The primary amine will exhibit typical nucleophilic and basic properties, although these will be modulated by the adjacent fluorine atom.
Basicity (pKa)
The basicity of the primary amine is a critical parameter, influencing its ionization state at physiological pH and its potential for forming salts. The presence of a fluorine atom on the carbon adjacent to the amine-bearing carbon (the β-position) is expected to significantly decrease the amine's basicity due to the powerful electron-withdrawing inductive effect of fluorine.[4][5] This effect reduces the electron density on the nitrogen atom, making the lone pair less available for protonation.
For comparison, the pKa of ethylamine is approximately 10.8, while that of 2,2,2-trifluoroethylamine is 5.7.[4] Cyclopropylamine has a pKa of around 9.0. Given that 2-Cyclopropyl-2-fluoroethan-1-amine has a single fluorine atom in the β-position, its pKa is predicted to be substantially lower than that of cyclopropylamine, likely falling in the range of 7.5 to 8.5. This modulation could be highly beneficial in a drug discovery context, potentially mitigating off-target effects associated with highly basic amines.
Table of Predicted Chemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₅H₁₀FN | Based on structure |
| Molecular Weight | 103.14 g/mol | Calculated from the molecular formula[6] |
| pKa (Conjugate Acid) | 7.5 - 8.5 | Electron-withdrawing effect of the β-fluorine atom will reduce basicity compared to cyclopropylamine (pKa ~9.0)[4][5] |
| Reactivity | Nucleophilic amine, strained cyclopropyl ring | The amine will act as a nucleophile, while the cyclopropyl ring may be susceptible to ring-opening under certain conditions.[3] The C-F bond is very stable. |
| Metabolic Stability | Likely enhanced | Both cyclopropyl groups and fluorine substitution are known to block sites of oxidative metabolism, potentially increasing the molecule's half-life in vivo.[1][2] |
Section 2: Predicted Physical Properties
The physical properties of 2-Cyclopropyl-2-fluoroethan-1-amine will also be influenced by its unique combination of functional groups.
The presence of the primary amine allows for hydrogen bonding, which will lead to a higher boiling point than non-polar compounds of similar molecular weight. However, the fluorine atom may slightly reduce the strength of these hydrogen bonds by lowering the basicity and electron density of the nitrogen. The overall polarity of the molecule will be significant, suggesting some solubility in polar solvents. The cyclopropyl group adds a degree of lipophilicity.
Table of Predicted Physical Properties
| Property | Predicted Value/Characteristic | Rationale and Comparison |
| Appearance | Colorless to pale yellow liquid | By analogy to similar small amines like cyclopropylamine.[3] |
| Boiling Point | 100 - 120 °C | Higher than cyclopropylamine (49-50 °C) due to increased molecular weight and van der Waals forces, but potentially influenced by altered hydrogen bonding due to the fluorine atom. |
| Density | 0.9 - 1.0 g/mL | Likely higher than cyclopropylamine (0.824 g/mL) due to the presence of the heavier fluorine atom. |
| Solubility | Miscible with water and polar organic solvents | The primary amine allows for hydrogen bonding with water. Expected to be soluble in alcohols, ethers, and chlorinated solvents. |
| logP (Octanol/Water Partition Coefficient) | 0.5 - 1.5 | The cyclopropyl group increases lipophilicity, while the polar amine and fluorine will contribute to hydrophilicity. The net effect is a molecule of moderate lipophilicity.[7] |
Section 3: Postulated Synthesis and Characterization Workflow
While no synthesis of 2-Cyclopropyl-2-fluoroethan-1-amine has been reported, a plausible route could involve the fluorination of a suitable precursor followed by the introduction of the amine functionality. A hypothetical retrosynthetic analysis is presented below.
Hypothetical Synthetic Pathway
Caption: A possible retrosynthetic pathway for 2-Cyclopropyl-2-fluoroethan-1-amine.
Proposed Workflow for Structural Elucidation and Purity Assessment
For a novel compound such as this, a rigorous and systematic workflow is essential to confirm its structure and assess its purity. The following workflow outlines the key analytical techniques that would be employed.
Caption: A standard workflow for the characterization of a novel chemical entity.
Section 4: Predicted Spectroscopic Profile
The spectroscopic profile is key to the identification and characterization of 2-Cyclopropyl-2-fluoroethan-1-amine.
NMR Spectroscopy (¹H, ¹³C, and ¹⁹F)
-
¹H NMR: The spectrum will be complex due to spin-spin coupling between protons and the fluorine atom. The protons on the cyclopropyl ring will appear in the upfield region (approx. 0.2-1.0 ppm). The methine proton (CH-F) will be significantly deshielded by the fluorine and will appear as a doublet of multiplets. The methylene protons (CH₂-N) will be diastereotopic and will likely appear as complex multiplets. The amine protons (NH₂) will appear as a broad singlet, the chemical shift of which will be concentration and solvent-dependent.[8]
-
¹³C NMR: The carbon atom bonded to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF) of approximately 160-180 Hz, appearing as a doublet. The carbon adjacent to the C-F bond will show a smaller two-bond coupling (²JCF). The cyclopropyl carbons will appear in the upfield region of the spectrum.
-
¹⁹F NMR: This will be the most informative spectrum for confirming the presence and environment of the fluorine atom.[9] A single resonance is expected, which will be split by the adjacent protons. The large chemical shift dispersion of ¹⁹F NMR makes it an excellent tool for analysis.[10][11]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (103.14). According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[8] The fragmentation pattern will likely be dominated by alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom. This would result in the loss of a cyclopropyl-fluoro-methyl radical to give a prominent ion at m/z 30 ([CH₂=NH₂]⁺). Another likely fragmentation would be the loss of the amino-methyl group.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present. A broad absorption in the region of 3300-3500 cm⁻¹ will be indicative of the N-H stretching of the primary amine. C-H stretching of the cyclopropyl and ethyl groups will be observed around 2850-3000 cm⁻¹. A strong absorption corresponding to the C-F stretch is expected in the region of 1000-1100 cm⁻¹.
Conclusion
2-Cyclopropyl-2-fluoroethan-1-amine is a currently uncharacterized molecule with significant potential as a building block in medicinal chemistry. Based on established chemical principles and data from analogous structures, it is predicted to be a moderately basic, polar liquid with enhanced metabolic stability. Its spectroscopic profile will be uniquely defined by the presence of the cyclopropyl, fluoro, and amine functionalities. The theoretical framework presented in this guide provides a solid foundation for any future research aimed at the synthesis, characterization, and application of this promising compound. All predictions made herein await experimental verification.
References
-
PubMed. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. [Link]
-
Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]
-
Ataman Kimya. CYCLOPROPYLAMINE. [Link]
-
Cambridge MedChem Consulting. Physicochemical Properties. [Link]
-
ACS Publications. The Effect of Aliphatic Fluorine on Amine Drugs. [Link]
-
Sanjay Chemicals (India) Pvt. Ltd. CYCLOPROPYLAMINE. [Link]
-
Cheméo. Cyclopropylamine (CAS 765-30-0). [Link]
-
Master Organic Chemistry. 5 Key Basicity Trends of Amines. [Link]
-
Sigma-Aldrich. (S)-1-Cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride. [Link]
-
PubChem. Cyclopropylamine. [Link]
-
Sigma-Aldrich. (1S)-1-Cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride. [Link]
-
Fluorine NMR. [Link]
-
NIST. Cyclopropylamine. [Link]
-
NextSDS. 1-cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride. [Link]
-
PMC. Enantioselective Synthesis of cis- and trans-Cycloheptyl β-Fluoro Amines by Sequential aza-Henry Addition/Ring-Closing Metathesis. [Link]
-
PubChemLite. 2-[1-(trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride (C6H10F3N). [Link]
-
PubChem. 2-Fluorocyclopentan-1-amine. [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
Doc Brown's Advanced Organic Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern. [Link]
-
Hypha Discovery. Metabolism of cyclopropyl groups. [Link]
-
ChemRxiv. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]
- Google Patents. Preparation method for (1R, 2S)
-
Oxford Instruments. NMR | Speeding Fluorine Analysis. [Link]
-
SIUE. Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. [Link]
-
PubChemLite. 2-(2-chloro-2-fluoro-1-methylcyclopropyl)ethan-1-amine (C6H11ClFN). [Link]
-
PubChem. 2-Cyclopropylethan-1-ol. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. longdom.org [longdom.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2-Fluorocyclopentan-1-amine | C5H10FN | CID 22715767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 10. biophysics.org [biophysics.org]
- 11. chemrxiv.org [chemrxiv.org]
